molecular formula C12H10N4 B12900611 6-Phenylimidazo[1,2-a]pyrazin-8-amine CAS No. 673857-28-8

6-Phenylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12900611
CAS No.: 673857-28-8
M. Wt: 210.23 g/mol
InChI Key: HNBPBKZLYNUEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylimidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazo[1,2-a]pyrazines These compounds are characterized by an imidazole ring fused to a pyrazine ring, forming a heterocyclic aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrazine with benzaldehyde derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid or Lewis acids to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of imidazo[1,2-a]pyrazine oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of halogenated or alkylated imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

6-Phenylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or photonic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-Phenylimidazo[1,2-a]pyrazin-8-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The pathways involved often include signal transduction pathways, where the compound can alter the signaling cascade, leading to a therapeutic effect.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,5-a]pyrazines: These compounds have a different fusion pattern of the imidazole and pyrazine rings.

Uniqueness: 6-Phenylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of a phenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.

Properties

CAS No.

673857-28-8

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H10N4/c13-11-12-14-6-7-16(12)8-10(15-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15)

InChI Key

HNBPBKZLYNUEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CN=C3C(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.